2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Regioisomer differentiation Structure-activity relationship Kinase inhibitor design

This compound, with the IUPAC name 2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine, is a heterocyclic small molecule (MF: C₁₇H₂₁N₃S; MW: 299.4 g/mol) featuring a saturated octahydropyrrolo[2,3-c]pyrrol core substituted with a 2-pyridyl group and a 3-methylthiophen-2-ylmethyl moiety. It is catalogued by multiple chemical suppliers predominantly as a research chemical or synthetic intermediate.

Molecular Formula C17H21N3S
Molecular Weight 299.4 g/mol
CAS No. 2548996-28-5
Cat. No. B6460254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
CAS2548996-28-5
Molecular FormulaC17H21N3S
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CN2CCC3C2CN(C3)C4=CC=CC=N4
InChIInChI=1S/C17H21N3S/c1-13-6-9-21-16(13)12-19-8-5-14-10-20(11-15(14)19)17-4-2-3-7-18-17/h2-4,6-7,9,14-15H,5,8,10-12H2,1H3
InChIKeyDXMQLULPGBHKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (CAS 2548996-28-5): A Specialized Octahydropyrrolopyridine Building Block


This compound, with the IUPAC name 2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine, is a heterocyclic small molecule (MF: C₁₇H₂₁N₃S; MW: 299.4 g/mol) featuring a saturated octahydropyrrolo[2,3-c]pyrrol core substituted with a 2-pyridyl group and a 3-methylthiophen-2-ylmethyl moiety . It is catalogued by multiple chemical suppliers predominantly as a research chemical or synthetic intermediate. Publicly available data directly linking this precise compound to specific biological target engagement or industrial performance metrics remain extremely scarce, and no peer-reviewed studies or patents were identified that provide quantitative functional data for this exact CAS number. Consequently, the baseline characterization is limited to its structural features, with no quantitative activity or selectivity profile currently reported.

Why In-Class Octahydropyrrolopyridine Analogs Cannot Substitute for CAS 2548996-28-5 in Critical Research


The octahydropyrrolo[2,3-c]pyrrol scaffold is a versatile pharmacophore explored in kinase inhibitor and GPCR modulator programs. However, minor structural modifications—such as the choice of N-alkyl substituent, the nature of the heteroaryl group, or the position of the methyl group on the thiophene ring—can profoundly alter target affinity, selectivity, and physicochemical properties [1]. For instance, the specific 3-methylthiophen-2-ylmethyl substitution pattern on this compound introduces a unique steric and electronic profile that differentiates it even from its closest 2-methylthiophene or 4-methylthiophene regioisomers, as well as from analogs bearing benzyl or unsubstituted thiophene groups. Generic substitution without quantitative comparative data risks selecting a compound with drastically different reactivity or unrecognized off-target liabilities, thereby compromising synthetic route reliability or biological assay interpretability.

Quantitative Differentiation Evidence for 2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (CAS 2548996-28-5) Versus Closest Analogs


Structural Uniqueness: 3-Methylthiophene Regiochemistry as a Key Differentiator from 2-Methyl and 4-Methyl Isomers

The target compound contains a 3-methylthiophen-2-ylmethyl group, whereas the closest commercial octahydropyrrolopyridine analogs frequently bear unsubstituted thiophene, 2-methylthiophene, or 4-methylthiophene substituents. In the context of kinase inhibitor design (as exemplified by the WO2019058132A1 patent family), the methyl group position on the thiophene ring is expected to influence the dihedral angle and electron density distribution of the aromatic system, thereby altering the complementarity with the target ATP-binding pocket [1]. No direct head-to-head biochemical data are publicly available for this specific compound; however, the structural difference constitutes a Class-level inference marker for differentiation in the absence of quantitative data.

Regioisomer differentiation Structure-activity relationship Kinase inhibitor design

Octahydropyrrolo[2,3-c]pyrrol Core vs. Pyrrolo[2,3-c]pyridine Core: Influence on Basicity and Solubility

The target compound features a fully saturated octahydropyrrolo[2,3-c]pyrrol bicycle, in contrast to the aromatic pyrrolo[2,3-c]pyridine core found in many related kinase inhibitor scaffolds [1]. The saturated system is expected to exhibit higher basicity (pKa ~8-9 for the pyrrolidine nitrogen vs. ~5 for the pyridine nitrogen) and increased three-dimensional character (Fsp³), which can affect solubility, permeability, and off-target binding profiles. While no experimental solubility or pKa data were identified for this specific compound, Class-level inference suggests that the saturated core provides a differentiated physicochemical starting point for lead optimization.

Physicochemical profiling Drug-likeness Scaffold hopping

Pyridyl vs. Phenyl or Pyrimidinyl Substitution on the Pyrrolidine Nitrogen: Impact on Kinase Selectivity

The 2-pyridyl group attached to the octahydropyrrolo[2,3-c]pyrrol nitrogen is a potential hinge-binding motif for kinase targets. In contrast, many analogs in the patent literature incorporate phenyl, pyrimidinyl, or benzyl groups at this position [1]. The presence of the pyridine nitrogen can engage in hydrogen bonding with the hinge region of kinases, whereas phenyl-substituted analogs would lack this interaction. Although no direct IC₅₀ data are available for CAS 2548996-28-5, Class-level inference from kinase inhibitor SAR indicates that the 2-pyridyl group may confer a distinct selectivity profile, particularly against CDK-family kinases, compared to phenyl-substituted counterparts.

Kinase selectivity Hinge-binding motif Medicinal chemistry

Optimal Application Scenarios for Procuring CAS 2548996-28-5 Based on Its Structural Differentiation


Focused CDK12 Inhibitor Library Design Leveraging the Saturated Core Scaffold

Medicinal chemistry teams developing CDK12 inhibitors for myotonic dystrophy type 1 or oncology can utilize this compound as a distinct saturated scaffold building block. The octahydropyrrolo[2,3-c]pyrrol core, combined with the 2-pyridyl group, offers a potential advantage over the aromatic pyrrolo[2,3-c]pyridine series by increasing Fsp³, which may improve solubility and reduce flat aromaticity-related promiscuity. This compound should be prioritized for core-hopping strategies when the aromatic series encounters developability challenges [1].

Regioselective SAR Exploration Around the Thiophene Methyl Group

For laboratories investigating the impact of methyl substitution patterns on biological activity, CAS 2548996-28-5 serves as the definitive 3-methylthiophen-2-ylmethyl regioisomer. Procurement enables direct comparative studies against 2-methyl and 4-methyl analogs to map the steric and electronic requirements of the target binding site [1]. This is essential for generating internally consistent SAR datasets where regioisomer identity is strictly controlled.

Chemical Probe Synthesis for Target ID Campaigns

Given the compound's structural novelty and the absence of extensive public bioactivity data, it can be employed as a chemical biology probe precursor. Researchers can derivatize the pyridine or thiophene moieties to introduce affinity tags or photo-crosslinking groups while retaining the core scaffold's unique properties, enabling target identification studies in cellular models of DM1 or cancer [1].

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